S-Nitrosothioglucose

Description

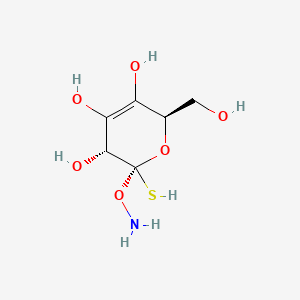

Structure

2D Structure

3D Structure

Properties

CAS No. |

73427-33-5 |

|---|---|

Molecular Formula |

C6H11NO6S |

Molecular Weight |

225.22 g/mol |

IUPAC Name |

(2R,5R,6S)-6-aminooxy-2-(hydroxymethyl)-6-sulfanyl-2,5-dihydropyran-3,4,5-triol |

InChI |

InChI=1S/C6H11NO6S/c7-13-6(14)5(11)4(10)3(9)2(1-8)12-6/h2,5,8-11,14H,1,7H2/t2-,5-,6+/m1/s1 |

InChI Key |

KNSMFAYATDJFEI-LNFGEOLWSA-N |

SMILES |

C(C1C(=C(C(C(O1)(ON)S)O)O)O)O |

Isomeric SMILES |

C([C@@H]1C(=C([C@H]([C@](O1)(ON)S)O)O)O)O |

Canonical SMILES |

C(C1C(=C(C(C(O1)(ON)S)O)O)O)O |

Synonyms |

S-nitroso-beta-D-thioglucose S-nitrosothioglucose |

Origin of Product |

United States |

Synthesis and Chemical Reactivity of S Nitrosothioglucose

Methods for the Chemical Synthesis of S-Nitrosothioglucose

The formation of S-nitrosothiols generally involves the S-nitrosation of a thiol group, which is the covalent attachment of a nitroso group to the sulfur atom of a cysteine residue or other thiol-containing molecules mdpi.comwikipedia.org. Several approaches are employed for the chemical synthesis of this compound and related S-nitrosothiols.

Nitrosation reactions involving nitric oxide (NO) donors are common methods for synthesizing S-nitrosothiols. These reactions typically involve the oxidation of NO to form a nitrosating agent, which then reacts with a thiol. One common approach is the reaction of thiols with acidified nitrite (B80452). Nitrous acid (HONO), formed from the acidification of sodium nitrite (NaNO2), is unstable and can generate various nitrosating species, including dinitrogen trioxide (N2O3) and the nitrosonium cation (NO+). These species readily react with thiols to form S-nitrosothiols nih.govwikipedia.orgnsf.govpdx.edu. For instance, the reaction of a thiol (RSH) with nitrous acid can be represented as: RSH + HONO → RSNO + H2O wikipedia.org. In highly acidic environments, the protonated nitrous acid species, the nitrosonium cation (NO+), acts as a potent nitrosating agent pdx.educdnsciencepub.com.

Another method involves the use of alkyl nitrites (R'ONO). These compounds can directly nitrosate thiols, particularly under neutral to alkaline conditions, where the thiolate anion (RS-) is the reactive species nsf.govrsc.orgpsu.edu. The reaction rate is dependent on the total thiolate concentration and can reach a maximum rate just below a pH of 10 nsf.govrsc.org.

Under aerobic conditions, S-nitrosothiol formation can also occur through the reaction of higher oxides of NO, such as N2O3, with the sulfhydryl group of thiols tubitak.gov.tr. Kinetic studies suggest a dependence on oxygen and second-order dependence on NO concentration for SNO formation under aerobic conditions nsf.gov.

A novel acid-free method for S-nitrosothiol synthesis from NaNO2 and thiols in neutral pH aqueous buffer has been reported, utilizing shock-freezing in liquid nitrogen. This method is particularly useful when classical acid-based methods are unsuitable or produce harmful gases tubitak.gov.tr.

Transnitrosation is a crucial reaction for S-nitrosothiol formation, involving the transfer of a nitroso group from one S-nitrosothiol to another thiol nih.govwikipedia.orgmit.edunih.gov. This reversible reaction involves the nucleophilic attack of a thiolate anion (R'S-) on the nitroso nitrogen of an existing S-nitrosothiol (RSNO), leading to the formation of a new S-nitrosothiol (R'SNO) and the original thiol (RSH) nih.govwikipedia.orgresearchgate.netnih.gov. The general reaction can be written as: RSNO + R'SH ⇌ RSH + R'SNO wikipedia.orgpdx.edu.

This strategy is particularly important for synthesizing S-nitrosated proteins or complex S-nitrosothiols like this compound, especially when direct nitrosation methods might cause denaturation or unwanted side reactions pdx.edu. For instance, low molecular weight S-nitrosothiols, such as S-nitrosoglutathione (GSNO) or S-nitrosocysteine (CysNO), can act as donors to modify protein thiols via transnitrosation pdx.edumit.edupnas.org. The specificity of transnitrosation in biological systems can be influenced by factors such as protein-protein interactions that align the SNO and thiol for intermolecular transfer mit.edu.

Transition metal ions, particularly copper (Cu) and iron (Fe), can catalyze the formation of S-nitrosothiols nih.govcdnsciencepub.comnih.govmdpi.comnih.gov. These metal ions facilitate S-nitrosation through various mechanisms, often involving the transient oxidation of NO to NO+ or direct interaction with the thiol and NO cdnsciencepub.commdpi.comnih.govnih.gov.

For example, Cu(II) ions can catalyze the nitrosation of thiols under neutral conditions, while Cu(I) ions are more effective in acidic conditions cdnsciencepub.com. The mechanism often involves the metal acting as an electron acceptor, allowing for the efficient formation of SNO from a mixture of thiol and NO nih.gov. Ceruloplasmin, a copper-containing plasma protein, has been shown to increase the generation of S-nitrosoglutathione (GSNO) from NO and glutathione (B108866), possibly by oxidizing NO to nitrosonium (NO+), which then reacts with the thiol nih.gov. Cytochrome c, particularly ferric cytochrome c, has also been demonstrated to be an efficient catalyst for S-nitrosothiol formation by acting as an electron acceptor nih.govresearchgate.net.

It is important to note that while metal ions can catalyze SNO formation, they can also catalyze their decomposition, depending on the specific metal, its oxidation state, and environmental conditions cdnsciencepub.comnih.gov.

Table 1: Overview of S-Nitrosothiol Synthesis Methods

| Method Category | Specific Method/Reagent | Key Reactants | Conditions | General Mechanism | Citation |

| Nitrosation Reactions | Acidified Nitrite | RSH + NaNO2 + H+ | Acidic pH | Formation of HONO, N2O3, or NO+; reaction with thiol | wikipedia.orgnsf.govpdx.educdnsciencepub.com |

| Alkyl Nitrites | RSH + R'ONO | Neutral to Alkaline pH | Direct nitrosation by alkyl nitrite, often thiolate-dependent | nsf.govrsc.orgpsu.edu | |

| Aerobic NO Oxidation | RSH + NO + O2 | Aerobic conditions | Formation of higher NO oxides (e.g., N2O3); reaction with thiol | nsf.govtubitak.gov.tr | |

| Acid-free (Shock-freezing) | RSH + NaNO2 | Neutral pH, liquid N2 | Promotes SNO formation without acid | tubitak.gov.tr | |

| Transnitrosation Strategies | Thiol-SNO Exchange | RSNO + R'SH | Variable (often physiological) | Nucleophilic attack of thiolate on nitroso nitrogen | nih.govwikipedia.orgpdx.edumit.eduresearchgate.netnih.gov |

| Metal-Catalyzed Approaches | Transition Metal Ions | RSH + NO + Metal Ion (e.g., Cu, Fe) | Variable | Metal acts as electron acceptor, facilitates NO oxidation/transfer | nih.govcdnsciencepub.comnih.govmdpi.comnih.govnih.govnih.govresearchgate.net |

Reactivity Profile of the S-Nitroso Bond in this compound

The S-nitroso bond (S-NO) in this compound is central to its chemical and biological functions. Its stability and reactivity are influenced by various factors, including redox environment, pH, and the presence of other chemical species.

S-nitrosothiols are often considered as reservoirs and transporters of nitric oxide (NO) researchgate.net. The S-nitroso bond is susceptible to cleavage, leading to the release of NO or related nitrogen species. This process is crucial for their signaling functions.

Mechanisms of NO Release:

Thermal Decomposition: S-nitrosothiols can spontaneously decompose to yield NO and the corresponding disulfide (2 RSNO → RSSR + 2 NO) wikipedia.orgresearchgate.net. This reaction is often thermally unstable wikipedia.org.

Photolysis: Exposure to light (UV irradiation) can induce the decomposition of S-nitrosothiols, leading to the formation of NO and disulfide, often via thiyl radical intermediates wikipedia.orgnih.govresearchgate.net.

Metal-Catalyzed Decomposition: Trace transition metal ions, particularly copper (Cu+ and Cu2+), can catalyze the breakdown of S-nitrosothiols to NO and disulfide cdnsciencepub.comnih.govnih.govresearchgate.net. Reduced metal ions (e.g., Cu+) are generally more effective at decomposing S-nitrosothiols than oxidized metal ions (e.g., Cu2+) nih.gov. The presence of reducing agents like glutathione and ascorbate (B8700270) can stimulate this decomposition by chemically reducing contaminating transition metal ions nih.gov.

Transnitrosation-Mediated Release: While transnitrosation can form SNOs, it can also indirectly lead to NO release. If a transnitrosation reaction produces an S-nitrosothiol that is less stable or more susceptible to metal-catalyzed decomposition than the parent S-nitrosothiol, it can effectively stimulate NO release nih.govresearchgate.net.

Reaction with Reducing Agents/Nucleophiles: The S-nitrosyl group can be cleaved in the presence of reducing agents (such as ascorbate or glutathione) or nucleophiles nih.gov.

The redox state of the environment plays a critical role in the stability and NO release from S-nitrosothiols. The balance between S-nitrosylation and denitrosylation (removal of the S-nitrosyl group) is a key aspect of redox signaling nih.govmdpi.com.

The stability of S-nitrosothiols, including this compound, is significantly influenced by pH and other environmental factors.

pH: The pH of the environment profoundly affects the stability of the S-nitroso bond. Generally, S-nitrosothiols are more stable under acidic conditions and less stable at neutral or alkaline pH nsf.govtubitak.gov.trresearchgate.net. For instance, the reaction of thiols with alkyl nitrites to form SNOs is thiolate-dependent and reaches maximum rates at higher pH values (just below pH 10), indicating the importance of the deprotonated thiolate for the initial reaction nsf.govrsc.org. However, once formed, S-nitrosothiols can decompose more readily at neutral or alkaline pH cdnsciencepub.comresearchgate.net. The acid-catalyzed decomposition of S-nitrosothiols can lead to the release of nitrosonium ions (NO+) wikipedia.org.

Temperature: Elevated temperatures generally increase the rate of S-nitrosothiol decomposition, leading to faster NO release nih.govresearchgate.net.

Light (UV): As mentioned, photolysis by UV light can significantly accelerate the decomposition of S-nitrosothiols nih.govresearchgate.net.

Metal Ions: The presence of trace transition metal ions, even at very low concentrations, can dramatically influence both the formation and decomposition rates of S-nitrosothiols cdnsciencepub.comnih.gov. Metal chelators can stabilize S-nitrosothiols by removing these catalytic metal ions nih.gov.

Oxygen: While oxygen can be involved in the formation of S-nitrosothiols (e.g., via N2O3 formation), it can also affect their stability. Some SNO formation mechanisms are oxygen-dependent, while others can occur under anaerobic conditions nsf.govnih.govnih.gov.

Other Nucleophiles/Thiols: The presence of other thiols can lead to transnitrosation reactions, which, depending on the relative stability of the SNOs involved, can either stabilize or destabilize the S-nitroso bond of this compound nih.gov.

These environmental factors collectively determine the half-life and biological activity of this compound in a given system.

Table 2: Factors Influencing S-Nitroso Bond Stability and NO Release

| Factor Category | Specific Factor | Influence on Stability/NO Release | Mechanism/Effect | Citation |

| Chemical Environment | pH | Decreased stability at neutral/alkaline pH; increased stability at acidic pH | Thiolate reactivity at higher pH for formation; acid-catalyzed NO+ release | wikipedia.orgnsf.govcdnsciencepub.comrsc.orgtubitak.gov.trresearchgate.net |

| Redox Agents | Can stimulate decomposition | Reduction of contaminating metal ions (e.g., by glutathione, ascorbate) | nih.gov | |

| Other Thiols | Can lead to transnitrosation, affecting stability | Equilibrium shift; formation of less stable SNOs | nih.gov | |

| Physical Factors | Temperature | Decreased stability with increased temperature | Thermal decomposition | nih.govresearchgate.net |

| Light (UV) | Decreased stability with UV exposure | Photolysis via thiyl radicals | wikipedia.orgnih.govresearchgate.net | |

| Catalytic Agents | Transition Metal Ions | Significantly decreased stability | Catalytic breakdown to NO and disulfide (e.g., Cu+, Cu2+) | cdnsciencepub.comnih.govnih.govresearchgate.net |

| Metal Chelators | Increased stability | Removal of catalytic metal ions | nih.gov |

Molecular and Cellular Mechanisms of S Nitrosothioglucose Action

Consequences of S-Nitrosylation on Target Protein Function

The S-nitrosylation of proteins, a process that S-Nitrosothioglucose can mediate, leads to significant alterations in their functional properties. These consequences are fundamental to cellular signaling and regulation.

S-nitrosylation can profoundly modulate the enzymatic activity of target proteins, leading to either activation or inhibition, thereby regulating various cellular pathways. For instance, S-nitrosylation has been shown to regulate the activity of nitric oxide synthases (NOS), including neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), influencing their ability to produce nitric oxide wikipedia.org. This modulation affects processes like neurotransmission and immune responses wikipedia.org.

Another notable example is the small GTPase Ras, where S-nitrosylation of its conserved Cys118 residue can enhance its GDP exchanging activity, consequently promoting Ras activation and influencing cell proliferation and differentiation pathways fishersci.at. Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a glycolytic enzyme, undergoes S-nitrosylation at its catalytic Cys150. This modification can promote its binding to the E3 ubiquitin ligase Siah1, leading to its translocation to the nucleus and stabilization of Siah1, which contributes to cell death fishersci.atnih.gov. In some cases, S-nitrosylation of GAPDH can even result in irreversible enzyme inhibition abcam.com.

Protein Disulfide Isomerase (PDI), an endoplasmic reticulum (ER) chaperone, has its enzymatic activity suppressed upon S-nitrosylation, which can lead to an accumulation of misfolded proteins and contribute to cellular stress responses fishersci.atthegoodscentscompany.com. Furthermore, S-nitrosylation can inactivate enzymes such as caspase-3 nih.gov. Histone deacetylase 2 (HDAC2) can also be affected, with S-nitrosylation potentially decreasing its deacetylase activity or inducing its release from chromatin, thereby influencing gene transcription nih.govecsci.co.kr. Other enzymes like DNA-activated protein kinase (DNA-PK) and Sirtuin 1 (SIRT1) have also been shown to be inhibited by S-nitrosylation nih.govecsci.co.kr. The GTPase activity of dynamin-related protein 1 (Drp1) is enhanced by S-nitrosylation, promoting mitochondrial fission nih.gov.

Table 1: Examples of Enzymatic Activity Alterations by S-Nitrosylation

| Enzyme Name | Effect of S-Nitrosylation | Key Functional Consequence | Source |

| Nitric Oxide Synthases (nNOS, iNOS, eNOS) | Regulation of activity | Influences nitric oxide production, neurotransmission, immune responses, vascular tone. wikipedia.org | wikipedia.org |

| Ras (Cys118) | Enhanced GDP exchanging activity | Promotes Ras activation, impacting cell proliferation and differentiation. fishersci.at | fishersci.at |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (Cys150) | Promotes binding to Siah1; can cause irreversible inhibition | Leads to nuclear translocation of GAPDH/Siah1 complex, stabilization of Siah1, contributing to cell death. fishersci.atnih.govabcam.com | fishersci.atnih.govabcam.com |

| Protein Disulfide Isomerase (PDI) | Suppression of enzymatic activity | Leads to accumulation of misfolded proteins, compromises ER stress responses. fishersci.atthegoodscentscompany.com | fishersci.atthegoodscentscompany.com |

| Caspase-3 | Inactivation | Prevents apoptosis. nih.gov | nih.gov |

| Histone deacetylase 2 (HDAC2) | Decreased deacetylase activity; release from chromatin | Affects gene transcription, increases histone acetylation. nih.govecsci.co.kr | nih.govecsci.co.kr |

| DNA-activated protein kinase (DNA-PK), Sirtuin 1 (SIRT1) | Inhibition of activity | Affects gene transcription. nih.govecsci.co.kr | nih.govecsci.co.kr |

| Dynamin-related protein 1 (Drp1) | Enhanced GTPase activity | Promotes mitochondrial fission. nih.gov | nih.gov |

S-nitrosylation, mediated by S-nitrosothiols like this compound, plays a significant role in modulating protein-protein interactions, which is crucial for the assembly and function of protein complexes and signaling pathways fishersci.atfishersci.atnih.govwikipedia.orgguidetopharmacology.orgfishersci.senih.gov.

For example, S-nitrosylation of Ras not only affects its activity but also its membrane association and interactions with downstream signaling components, thereby influencing the activation of pathways like MAPK and PI3K fishersci.at. The S-nitrosylation of GAPDH at Cys150 promotes its interaction with the E3 ubiquitin ligase Siah1, leading to their co-translocation and functional consequences fishersci.atnih.gov.

In the context of apoptosis, S-nitrosylated caspase-3 can transnitrosylate X-linked Inhibitor of Apoptosis Protein (XIAP), inhibiting XIAP's E3 ligase activity and further activating the apoptotic pathway wikipedia.org. In plants, S-nitrosylation of Aux/IAA proteins, such as IAA17 at Cys-70, has been shown to repress the interaction between TIR1 and IAA17, thereby attenuating auxin responsiveness and regulating plant growth nih.gov.

Table 2: Impact of S-Nitrosylation on Protein-Protein Interactions

| Protein Name | Effect on Protein-Protein Interaction | Key Functional Consequence | Source |

| Ras | Affects membrane association and interaction with downstream signaling pathways. | Modulates activation of MAPK and PI3K pathways. fishersci.at | fishersci.at |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Promotes binding to E3 ubiquitin ligase Siah1. | Leads to co-translocation to the nucleus and stabilization of Siah1. fishersci.atnih.gov | fishersci.atnih.gov |

| Caspase-3 / XIAP | S-nitrosylated caspase-3 transnitrosylates XIAP, inhibiting XIAP's E3 ligase activity. | Further activates the apoptotic pathway. wikipedia.org | wikipedia.org |

| Aux/IAA proteins (e.g., IAA17) | Represses the interaction between TIR1 and IAA17 co-receptor. | Attenuates auxin responsiveness, negatively regulates IAA17 protein degradation, affecting plant development. nih.gov | nih.gov |

S-nitrosylation can significantly influence the subcellular localization of proteins, a mechanism critical for spatiotemporal control of cellular signaling fishersci.atnih.govwikipedia.orgguidetopharmacology.orgfishersci.se. The compartmentalization of nitric oxide synthases (NOS) themselves plays a role in determining the specificity of S-nitrosylation; for example, eNOS localized within caveolae or the Golgi apparatus can enhance S-nitrosylation of proteins in those specific cellular regions wikipedia.orgnih.gov.

S-nitrosylation of Ras proteins has been demonstrated to affect their membrane association and compartmentalization, which in turn modulates their activity and the specific signaling pathways they activate fishersci.at. Similarly, S-nitrosylation of GAPDH at its catalytic Cys150 can induce its translocation from the cytosol to the nucleus, where it can then transnitrosylate nuclear proteins fishersci.atnih.gov. Histone deacetylase 2 (HDAC2) can also be released from chromatin upon S-nitrosylation, altering its nuclear function ecsci.co.kr. Furthermore, S-nitrosylated caspases (e.g., caspase 3 and caspase 9) can be released from the mitochondrial intermembrane space, initiating apoptotic cascades fishersci.se. This transfer of proteins between cellular compartments following S-nitrosylation is an important cell signaling mechanism fishersci.se.

Table 3: Regulation of Protein Subcellular Localization by S-Nitrosylation

| Protein Name | Effect on Subcellular Localization | Key Functional Consequence | Source |

| Ras | Affects membrane association and compartmentalization. | Modulates protein activity and specific signaling pathway activation. fishersci.at | fishersci.at |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Translocates from cytosol to nucleus. | Allows transnitrosylation of nuclear proteins, influencing gene transcription and cell death. fishersci.atnih.gov | fishersci.atnih.gov |

| Histone deacetylase 2 (HDAC2) | Induced release from chromatin. | Leads to increased histone acetylation and transcription of associated genes. ecsci.co.kr | ecsci.co.kr |

| Caspase-3, Caspase-9 | Released from mitochondrial intermembrane space. | Promotes cellular apoptosis upon release and denitrosylation. fishersci.se | fishersci.se |

| Endothelial Nitric Oxide Synthase (eNOS) | Intracellular compartmentalization (e.g., caveolae, Golgi apparatus) influences local S-nitrosylation. | Determines specificity of S-nitrosylation on proteins in close proximity, regulating local cellular functions. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

S-nitrosylation can directly affect components of the ubiquitin-proteasome system (UPS), a major protein degradation pathway. For instance, S-nitrosylation of the 20S catalytic core of the 26S proteasome can lead to the inhibition of its catalytic activity wikipedia.org. Moreover, S-nitrosylation of ubiquitin-conjugating enzymes (E2 enzymes) such as UBE2D1, UBE2D3, and UBE2D4 has been shown to decrease their activity, potentially contributing to the accumulation of misfolded proteins wikipedia.org.

Many ubiquitination target proteins are also affected by S-nitrosylation, which modulates their protein turnover and half-lives wikipedia.orgfishersci.ca. Examples include phosphatase and tensin homolog (PTEN), iron regulatory protein 2 (IRP2), latent TGF-β binding protein 1 (LTBP1), B-cell lymphoma 2 (Bcl-2), FLICE-inhibitory protein (FLIP), and the nuclear factor-κB (NF-κB) family guidetopharmacology.orgwikipedia.orgfishersci.ca. S-nitrosylation of caveolin-1 (B1176169) (Cav-1) can also affect its stability and turnover guidetopharmacology.org.

In some cases, S-nitrosylation can directly inhibit the activity of E3 ubiquitin ligases, such as Parkin, leading to reduced ubiquitin proteasomal degradation of misfolded proteins and contributing to abnormal protein aggregates thegoodscentscompany.com. Similarly, S-nitrosylation negatively regulates the degradation of Aux/IAA proteins, like IAA17, through the proteasomal pathway nih.gov. S-nitrosylated Protein Disulfide Isomerase (PDI) compromises ER stress responses and increases ubiquitinated proteins, contributing to neuronal cell death thegoodscentscompany.com.

Table 4: Impact of S-Nitrosylation on Protein Stability and Degradation

| Protein/Pathway Affected | Effect of S-Nitrosylation | Key Functional Consequence | Source |

| 26S Proteasome (20S catalytic core) | Inhibition of catalytic activity. | Impairs protein degradation, potentially leading to accumulation of misfolded proteins. wikipedia.org | wikipedia.org |

| Ubiquitin-conjugating enzymes (E2s: UBE2D1, UBE2D3, UBE2D4) | Decreased E2 activity. | Contributes to accumulation of misfolded proteins. wikipedia.org | wikipedia.org |

| Ubiquitination target proteins (e.g., PTEN, IRP2, Bcl-2, FLIP, NF-κB, XIAP, c-FLIP, Syn1) | Impacts ubiquitination and subsequent degradation (positive or negative). | Modulates protein half-lives, affecting cell cycle, apoptosis, and immune function. guidetopharmacology.orgwikipedia.orgfishersci.ca | guidetopharmacology.orgwikipedia.orgfishersci.ca |

| Caveolin-1 (Cav-1) | Affects protein stability and turnover. | Implicated in cellular pathways like endocytosis and signal transduction. guidetopharmacology.org | guidetopharmacology.org |

| Aux/IAA proteins (e.g., IAA17) | Negatively regulates degradation through the proteasomal pathway. | Represses auxin signaling, affecting plant development. nih.gov | nih.gov |

| Parkin | Inhibition of E3 ligase activity. | Reduces ubiquitin proteasomal degradation of misfolded proteins, contributing to abnormal protein aggregates. thegoodscentscompany.com | thegoodscentscompany.com |

| Protein Disulfide Isomerase (PDI) | Compromises ER stress responses, increases ubiquitinated proteins. | Contributes to neuronal cell death. thegoodscentscompany.com | thegoodscentscompany.com |

Interactions of this compound with Other Biomolecules

S-nitrosothiols (RSNOs), including this compound, are known to transfer their NO group to other thiols through a process called transnitrosylation fishersci.atnih.govabcam.comfishersci.senih.gov. This mechanism allows for the propagation of the NO signal throughout the cell and between different proteins.

Glutathione (B108866) (GSH), a pivotal non-protein thiol present at high concentrations (5–10 mM) in the cytosol, plays a crucial role in these interactions guidetopharmacology.org. S-nitrosoglutathione (GSNO) is the most abundant endogenous S-nitrosothiol and serves as a major nitric oxide donor for proteins across various cellular compartments fishersci.atnih.govnih.gov. GSNO is formed from the reaction of glutathione with nitric oxide nih.gov.

Glutathione can also participate in the reverse process, denitrosylation, by either transnitrosylating S-nitrosoproteins (PSNOs) or by reacting with PSNOs to form S-glutathionylated proteins (PSSG) guidetopharmacology.org. This dynamic interplay between S-nitrosothiols and non-protein thiols like glutathione is essential for maintaining cellular SNO homeostasis and regulating signal transduction nih.govguidetopharmacology.org. GSNO, in particular, is noted for its potent antioxidant properties, being approximately 100 times more effective than classical glutathione in protecting against hydroxyl radical-induced oxidative stress nih.gov. Its S-nitrosylation of cysteine residues can inactivate enzymes like caspase-3 and HIV-1 protease, preventing apoptosis and neurotoxicity nih.gov.

Table 5: Interactions of S-Nitrosothiols with Non-Protein Thiols

| Non-Protein Thiol | Interaction with S-Nitrosothiols (e.g., this compound) | Key Functional Consequence | Source |

| Glutathione (GSH) | Involved in transnitrosylation and denitrosylation cycles. | Forms S-nitrosoglutathione (GSNO), a major endogenous NO donor. Participates in protein denitrosylation. fishersci.atabcam.comnih.govnih.govguidetopharmacology.org | fishersci.atabcam.comnih.govnih.govguidetopharmacology.org |

| S-Nitrosoglutathione (GSNO) | Acts as a powerful transnitrosylating agent. | Transfers NO groups to protein thiols, propagating S-nitrosylation signals. Potent antioxidant. fishersci.atabcam.comnih.govnih.gov | fishersci.atabcam.comnih.govnih.gov |

Specific Enzymes (e.g., GSNOR, Thioredoxins)

The cellular fate and signaling functions of S-nitrosothiols, including this compound, are tightly regulated by specific enzymatic systems. Among the most prominent are S-nitrosoglutathione reductase (GSNOR) and the Thioredoxin (Trx) system.

Thioredoxins (Trx) constitute another critical class of enzymes involved in the regulation of protein S-nitrosylation, acting as broad-spectrum denitrosylases nih.govwilhelm-lab.com. Thioredoxin-1 (TRX-1) is a multifunctional protein that plays a role in controlling the redox status of other proteins researchgate.net. The denitrosylation activity of thioredoxins is dynamically regulated by Thioredoxin-interacting protein (Txnip), an inhibitor of thioredoxin wilhelm-lab.complos.org. Under conditions of nitrosative stress, TRX-1 can accumulate in the nuclear compartment, a process linked to the activation of ERK1/2 MAP Kinases and the downregulation of TXNIP researchgate.net. The thioredoxin-thioredoxin reductase (TRXR-TRX) system is highlighted for its active role in the denitrosation of specific protein targets nih.gov. Similar to GSNOR, while the general role of thioredoxins in S-nitrosothiol metabolism is clear, direct evidence specifically detailing the denitrosylation of this compound by the thioredoxin system is not provided in the current literature.

Nucleic Acids and Lipids (Mechanistic Perspective)

The interaction of S-nitrosothiols with cellular macromolecules like nucleic acids and lipids is crucial for understanding their biological effects.

Nucleic Acids: Reactive oxygen species (ROS) are known to cause damage to DNA and RNA, leading to alterations in cellular components mdpi.com. While S-nitrosothiols can interact with various biological targets, the provided literature does not extensively detail specific mechanistic interactions of this compound or other S-nitrosothiols with nucleic acids (DNA or RNA) that lead to direct structural or functional modifications. The information available primarily discusses the general structure and function of nucleic acids and their susceptibility to oxidative damage from ROS mdpi.com.

Lipids: S-nitrosothiols, exemplified by S-nitrosoglutathione (GSNO), have demonstrated antioxidant properties, particularly in inhibiting lipid peroxidation nih.gov. Lipid peroxidation is a process initiated by the attack of free radicals on polyunsaturated fatty acids within cell membranes, leading to the formation of hydroperoxidized lipids and alkyl radicals, which can propagate a chain reaction and compromise membrane integrity mdpi.comowlstonemedical.com. S-nitrosoglutathione has been shown to prevent lipid peroxidation induced by systems like Fe2+/ascorbate (B8700270), with its inhibitory effect significantly enhanced in the presence of copper ions nih.gov. This antioxidant capacity is attributed to the decomposition of S-nitrosoglutathione, facilitated by metal catalysis or reducing agents, which releases nitric oxide. Nitric oxide then intercepts peroxyl radicals, thereby exerting a strong antioxidant effect nih.gov. Given that this compound is an S-nitrosothiol, it could potentially exhibit similar antioxidant properties by contributing to the interception of peroxyl radicals and mitigating lipid peroxidation, although direct experimental evidence for this compound in this specific context is not available in the provided search results.

Cellular Uptake and Distribution Mechanisms of this compound

The cellular uptake and subsequent distribution of this compound are critical determinants of its biological activity. While detailed studies specifically on the cellular uptake of this compound are limited, insights can be drawn from general mechanisms of small molecule and S-nitrosothiol transport.

One notable piece of information indicates that "nitrosothioglucose tetraacetate" exhibits good cell penetration, a characteristic attributed to its lipid solubility coupled with active transport mechanisms through the cell membrane. This suggests a dual mechanism for cellular entry:

Passive Diffusion: The lipid solubility of the tetraacetate form of this compound would likely facilitate its passive diffusion across the lipid bilayer of cell membranes. This mechanism is common for small, lipophilic molecules, allowing them to traverse the membrane down their concentration gradient without the need for specific transporters or energy expenditure.

Active Transport: The mention of "active transport" implies that specific cellular machinery, such as membrane proteins or transporters, may be involved in the uptake of this compound or its derivatives. Active transport mechanisms are energy-dependent and can move molecules against their concentration gradient, often involving specific recognition and binding of the substrate to transporter proteins.

General cellular uptake mechanisms for various molecules and nanoparticles include different forms of endocytosis (clathrin-dependent, caveolin-dependent, clathrin- and caveolin-independent), phagocytosis, and macropinocytosis wilhelm-lab.comresearchgate.net. These pathways are mechanistically distinct and highly regulated, influencing the intracellular trafficking and ultimate biological response. Cellular uptake can also be concentration-dependent and energy-dependent, with lower temperatures inhibiting active processes. While these endocytic pathways are well-characterized for larger cargo or specific ligands, the contribution of such mechanisms to the cellular uptake of this compound, beyond the suggested active transport, is not explicitly detailed in the provided search results.

The intracellular distribution of this compound following uptake would depend on its chemical properties and interactions with intracellular components. As an S-nitrosothiol, it would likely participate in trans-nitrosation reactions, transferring its NO moiety to protein thiols, thereby modulating protein function and cellular signaling pathways mdpi.com. Its ultimate fate would also be influenced by the activity of enzymes like GSNOR and thioredoxins, which regulate S-nitrosothiol levels and denitrosylation mdpi.comnih.govwilhelm-lab.com.

Biological Roles and Signaling Pathways Mediated by S Nitrosothioglucose

Role in Cellular Signaling Cascades

Regulation of G Protein-Coupled Receptor (GPCR) Signaling

G protein-coupled receptors (GPCRs) are a large and diverse family of cell surface receptors that relay signals from various extracellular stimuli, regulating numerous cellular functions including metabolism, growth, and differentiation. S-nitrosylation, mediated by S-nitrosothiols like S-Nitrosothioglucose, has emerged as a significant mechanism in fine-tuning GPCR signaling and expression. This modification can occur on GPCRs themselves or their associated effectors, influencing receptor desensitization, internalization, and the initiation of distinct signaling networks. For instance, S-nitrosylation can disrupt the coupling of GPCRs to their target G proteins, altering downstream effects such as cyclic AMP accumulation.

Involvement in Ion Channel Modulation

Ion channels are integral membrane proteins that control the flow of ions across cell membranes, essential for processes like electrical signal generation, muscle contraction, and cell volume regulation. S-nitrosylation, a modification carried out by S-nitrosothiols including this compound, modulates the function of various ion channels located in both the cell membrane and intracellular compartments nih.gov. This regulation can impact major currents involved in action potential generation and calcium transients, which are crucial for force generation in cardiac cells nih.gov. For example, S-nitrosylation can regulate the activity of NMDA receptor-associated ion channels by modifying specific cysteine residues. This indicates that S-nitrosothiols, such as this compound, can directly influence cellular excitability and function by altering ion channel properties nih.gov.

Influence on Signal Transduction Pathways (e.g., MAPK, PI3K/Akt)

S-nitrosylation, a post-translational modification involving S-nitrosothiols like this compound, influences critical intracellular signal transduction pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are fundamental regulators of cellular functions, including cell survival, proliferation, growth, and metabolism. S-nitrosylation can modulate the activity of kinases and other proteins within these cascades, thereby affecting downstream cellular responses. For instance, the PI3K/Akt pathway, activated by various cellular stimuli, regulates transcription, translation, and cell survival, and its activity can be influenced by post-translational modifications like S-nitrosylation. Similarly, the MAPK pathway, involved in processes like cell differentiation and proliferation, can also be subject to regulation by S-nitrosylation.

Contribution to Redox Homeostasis and Cellular Stress Responses

S-nitrosothiols, including this compound, play a significant role in maintaining cellular redox homeostasis and mediating responses to cellular stress, acting as a key interface between nitric oxide signaling and the cellular redox environment.

Interplay with Oxidative Stress Pathways

Cellular redox homeostasis is a dynamic process that balances reducing and oxidizing reactions, crucial for regulating diverse biological responses. S-nitrosylation, a modification that this compound contributes to as an S-nitrosothiol, is broadly implicated in signal transduction and cellular homeostasis. This modification can act as a regulatory redox switch, influencing the function of modified proteins and protecting protein thiols from irreversible oxidative damage. For example, S-nitrosylation can protect cells from oxidative stress by modifying critical protein thiols, preventing their further oxidation by reactive oxygen species (ROS). Nitric oxide, through S-nitrosation, can inhibit key metabolic enzymes, thereby triggering antioxidant responses and helping to maintain the levels of reducing equivalents like glutathione (B108866) (GSH) and NADPH, which are vital for protection against oxidative stress.

Mechanisms of Cytoprotection in in vitro Models

In various in vitro models, S-nitrosylation, mediated by S-nitrosothiols like this compound, has been shown to exert cytoprotective effects. This protective action often stems from its ability to modulate protein function in response to redox fluctuations, preventing cell death pathways. For instance, S-nitrosylation can inhibit the activities of electron transport chain complexes and TCA cycle enzymes under oxidative conditions, thereby reducing the production of reactive oxygen species. Furthermore, S-nitrosylation can inhibit both pro- and anti-apoptotic proteins, ensuring that cell death pathways are impeded when energy production is decreased, thus protecting cells from death. This demonstrates a bidirectional S-nitrosylation-mediated inhibition that contributes to cellular resilience in stressful conditions.

Mechanistic Insights into Cellular Processes

The roles of S-nitrosothiols in cellular processes are broad, influencing virtually every aspect of cell biology, from proliferation and homeostasis to programmed cell death nih.gov. These effects are often mediated through transnitrosation, where the S-nitroso functional group is transferred to another thiolate, or by the release of NO nih.govresearchgate.net.

Modulation of Cell Proliferation and Differentiation

Cell proliferation and differentiation are tightly coordinated processes essential for development, tissue maintenance, and regeneration nih.govnih.govnih.gov. Cell proliferation involves balanced cell growth and division, leading to an exponential increase in cell number, while differentiation is the process by which a stem cell changes into a more specialized cell type nih.gov. These processes are controlled by complex gene regulatory networks, transcription factors, and signal transduction pathways nih.gov.

While specific studies on this compound's direct impact on cell proliferation and differentiation are not widely documented, the general class of S-nitrosothiols is known to be relevant to cell proliferation nih.gov. S-nitrosylation, as a redox-based signaling mechanism, can modulate the activity of proteins involved in cell cycle progression and cellular growth. For instance, NO and S-nitrosothiols can influence metabolic pathways that are crucial for cell growth and division, such as those regulated by the mTOR complex 1 (mTORC1) signaling pathway, which is sensitive to nutrient availability like glucose and amino acids. It is anticipated that this compound, as an S-nitrosothiol, could similarly influence these pathways, thereby affecting the balance between cell division and differentiation.

Involvement in Programmed Cell Death Mechanisms (Apoptosis, Necrosis, Autophagy)

Programmed cell death (PCD) mechanisms, including apoptosis, necrosis, and autophagy, are fundamental for maintaining tissue homeostasis and eliminating damaged or unwanted cells nih.govnih.gov.

Apoptosis: A highly regulated process characterized by cell shrinkage, chromatin condensation, and DNA fragmentation, often mediated by caspases. S-nitrosylation has gained prominence as a mechanism by which NO modulates physiological and pathological cellular responses, including apoptosis. For example, S-nitrosylation of key apoptosis-regulatory proteins, such as B-cell lymphoma-2 (Bcl-2) and FLICE-inhibitory protein (FLIP), can preclude their ubiquitination and subsequent degradation, thereby accentuating their anti-apoptotic effect. S-Nitrosoglutathione (GSNO), a well-studied S-nitrosothiol, has been shown to induce apoptosis, with its effects enhanced by metal ions like Cu²⁺ and Ni²⁺ through mechanisms involving the depletion of intracellular glutathione and the release of NO, which modulates the expression of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2) proteins nih.gov.

Necrosis: An uncontrolled form of cell death resulting from acute cellular injury, characterized by cell swelling, membrane rupture, and release of cellular contents, often triggering inflammation nih.gov. While S-nitrosothiols are broadly relevant to programmed cell death nih.gov, direct mechanistic links between this compound and necrosis are not explicitly detailed in the available literature. However, nitrosative stress, which can involve S-nitrosothiols, can lead to cell membrane destruction and mitochondrial dysfunction, ultimately contributing to cell death.

Autophagy: A catabolic process involving the degradation and recycling of cellular components, which can act as a survival mechanism but also contribute to cell death under certain conditions nih.gov. Reactive nitrogen species, including those generated from S-nitrosothiols, play roles as inductors and signaling molecules of autophagy nih.gov. S-nitrosylation is a key mechanism of NO-mediated regulation of autophagy, as demonstrated in studies on wheat roots where S-nitrosylated proteins were identified during autophagy induction nih.gov. The ULK1 complex, a key initiator of autophagy, is regulated by phosphorylation by AMPK or mTOR, and given the metabolic influence of S-nitrosothiols, an indirect role in modulating autophagy through these pathways is plausible.

Regulation of Cellular Metabolism (General Pathways)

Cellular metabolism encompasses all chemical processes within cells that convert nutrients into energy and building blocks, involving both anabolism (synthesis) and catabolism (breakdown). These pathways are tightly regulated by enzymes, hormones, and signaling networks to maintain homeostasis.

Nitric oxide (NO) and its derivatives, including S-nitrosothiols, are known to regulate metabolic rate and mitochondrial function nih.gov. S-nitrosylation can affect enzymes and transport proteins crucial for glucose and fatty acid metabolism, the TCA cycle, and the respiratory chain nih.gov. For instance, mitochondrial aconitase, a key enzyme in the TCA cycle, is a target of inhibition by NO derivatives nih.gov. While specific data on this compound's direct impact on metabolic pathways are limited, it is reasonable to infer that, as an S-nitrosothiol, it would participate in the broader NO-mediated regulation of cellular energy homeostasis. This includes influencing pathways that balance ATP supply and demand, and potentially affecting metabolic reprogramming observed in various physiological and pathological states nih.gov.

Signaling Cross-Talk with Other Post-Translational Modifications (e.g., Phosphorylation, Ubiquitination)

Post-translational modifications (PTMs) are crucial for modulating protein activity, stability, subcellular localization, and interactions, greatly expanding the diversity and functionality of the proteome. PTM crosstalk, where multiple PTMs on a protein or across different proteins synergistically or antagonistically regulate biological outcomes, is a complex and pervasive regulatory layer.

S-nitrosylation is actively involved in crosstalk with other PTMs, notably phosphorylation and ubiquitination.

S-nitrosylation and Phosphorylation: S-nitrosylation and phosphorylation can influence each other's occurrence and effects. For example, S-nitrosylation, as a cysteine modification, can occur at "crosstalk sites" where other PTMs are also present. The interplay between S-nitrosylation and phosphorylation is a recognized area of study, with mechanisms involving kinases and nitrosylases. This crosstalk can be complex, with one modification potentially influencing the other's ability to occur or its functional outcome.

S-nitrosylation and Ubiquitination: Ubiquitination, the covalent attachment of ubiquitin to target proteins, is a versatile PTM regulating protein stability, activity, and localization, often leading to proteasomal degradation. There is significant crosstalk between S-nitrosylation and ubiquitination. For instance, S-nitrosylation of certain proteins can prevent their ubiquitination and subsequent degradation, thereby stabilizing them and prolonging their cellular effects. This antagonistic relationship has been observed for apoptosis-regulatory proteins, where S-nitrosylation can contribute to cell survival by evading proteasomal degradation. Ubiquitination also plays a key role in the activation and selective recycling of proteins and organelles in the autophagic pathway, further linking it to NO signaling.

While specific instances involving this compound in these crosstalk mechanisms are not explicitly detailed, its nature as an S-nitrosothiol implies its potential participation in these intricate regulatory networks, contributing to the fine-tuning of cellular responses through its interactions with phosphorylation and ubiquitination pathways.

Analytical and Methodological Approaches for Studying S Nitrosothioglucose

Spectroscopic Methods for Detection and Quantification

Spectroscopic techniques are widely employed for the detection and quantification of S-nitrosothioglucose due to their inherent sensitivity and capacity to provide direct or indirect measurements of the SNO bond.

Chemiluminescence-based assays offer ultra-high sensitivity for detecting S-nitrosothiols, including this compound, by quantifying the nitric oxide (NO) released upon their decomposition. shimadzu.com This method typically involves the reductive cleavage of the SNO bond, which liberates NO. The released NO then reacts with ozone to produce an electronically excited nitrogen dioxide (NO2*) species, which emits light as it returns to its ground state. This emitted light is subsequently detected by a photomultiplier tube. nih.govshimadzu.com

Common variations of this assay include the tri-iodide method and copper-based methods, such as the copper/cysteine (Cu/Cys) method. Both approaches facilitate NO release from S-nitrosothiols. Research indicates that these methods provide consistent and reproducible results for quantifying S-nitrosothiols in biological samples. nih.gov For example, chemiluminescent detection is a widely used method for detecting proteins on Western blots, where an enzyme like horseradish peroxidase (HRP) catalyzes a reaction with a luminescent substrate (e.g., luminol) to produce light. azurebiosystems.comthermofisher.com This principle of light generation from a chemical reaction for detection is transferable to the quantification of this compound. The sensitivity of chemiluminescence detection can reach femtomole to attomole levels. shimadzu.com

UV-Vis spectroscopy is a foundational technique for investigating this compound. S-nitrosothiols typically exhibit characteristic absorption bands in the ultraviolet and visible regions. Specifically, the S-NO bond often shows an absorption maximum around 330-350 nm (attributed to the n→π* transition) and a less intense absorption band near 280 nm (π→π* transition). nih.gov

Photolytic methods integrate UV-Vis spectroscopy with light-induced decomposition. S-nitrosothiols are known to be photolabile, meaning they can be cleaved by light to release NO. By monitoring the changes in the UV-Vis spectrum, particularly the decrease in the distinct S-NO absorption band, the photolytic decomposition of this compound can be observed and quantified. This approach provides valuable information regarding the stability and reactivity of the S-NO bond under various light conditions. nih.govresearchgate.net Real-time UV/Vis spectroscopy offers the advantage of simultaneously detecting analyte absorption and chemical reactions, making it a powerful tool for monitoring photodegradation processes in real-time. mdpi.com

Fluorescence-based detection strategies for this compound often involve a reaction where the S-nitrosothiol interacts with a non-fluorescent or weakly fluorescent probe to yield a highly fluorescent product. This approach offers high sensitivity and adaptability for diverse applications, including cellular analysis.

A common strategy utilizes 2,3-diaminonaphthalene (B165487) (DAN), which reacts with nitric oxide (or its stable oxidation product, nitrite) under acidic conditions to form 2,3-naphthotriazole, a highly fluorescent compound. uni.lufishersci.befishersci.comnih.gov While DAN directly detects NO/nitrite (B80452), it serves as an indirect method for quantifying this compound after its conversion to NO or nitrite. Another strategy involves the reaction of S-nitrosothiols with specific thiol-reactive fluorescent probes, such as those containing maleimide (B117702) groups. These probes can undergo a Michael addition reaction with the free thiol group released after the S-NO bond cleavage. N-Ethylmaleimide (NEM) is an example of a sulfhydryl reagent known to react with thiols. fishersci.ptfishersci.caguidetopharmacology.orgciteab.comebi.ac.uk The fundamental principle of fluorescence detection involves exciting a fluorophore with a light source and subsequently capturing the emitted fluorescent signal. bio-rad.comlicorbio.com Fluorogenic compounds, which are non-fluorescent or weakly fluorescent substances that transform into fluorescent products, are also widely employed in these detection methods. bio-rad.com

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from complex sample matrices, enabling accurate quantification and identification, particularly when other S-nitrosothiols or interfering compounds are present.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and analysis of this compound. The selection of the detector is crucial and depends on the specific characteristics of this compound and the required sensitivity.

UV-Vis Detectors: Given that this compound absorbs in the UV-Vis range, UV-Vis detectors are frequently used. These detectors measure the absorbance of light at specific wavelengths as compounds elute from the column, providing quantitative data. mastelf.comejgm.co.uk While glucose itself may require derivatization for effective UV detection due to its lack of chromophores, the S-NO moiety in this compound provides the necessary absorption. researchgate.netlcms.cz

Electrochemical Detectors: Electrochemical detectors, particularly amperometric detectors, offer high sensitivity for compounds that can be oxidized or reduced. S-nitrosothiols are amenable to electrochemical reactions, making this a suitable detection method for this compound.

Chemiluminescence Detectors: Although less common for direct online HPLC coupling, chemiluminescence detection can be integrated post-column. In this configuration, the this compound eluting from the column reacts with a chemiluminescent reagent to generate light, which is then detected. This provides ultra-high sensitivity. shimadzu.com

Mass Spectrometry (MS) Detectors: HPLC coupled with Mass Spectrometry (HPLC-MS) offers both separation capabilities and highly specific detection based on the mass-to-charge ratio of the analyte. This combination is particularly valuable for identifying and quantifying this compound in intricate biological samples, as it can distinguish compounds with similar chromatographic retention times but different masses. researchgate.netlcms.cz For general sugar analysis, refractive index (RI) detection or evaporative light scattering detection (ELSD) are often used for non-UV active sugars like glucose. lcms.czresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique. However, this compound, being a relatively polar and non-volatile compound, typically necessitates derivatization prior to GC-MS analysis. labcompare.comsigmaaldrich.com The primary goal of derivatization is to convert the analyte into a more volatile and thermally stable derivative, thereby making it suitable for gas-phase separation.

Common derivatization strategies for carbohydrates and related compounds include silylation, acylation, and alkylation. sigmaaldrich.comresearchgate.net Silylation, for instance, involves replacing active hydrogens on hydroxyl, amine, and thiol groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comresearchgate.net For this compound, derivatization would aim to protect the hydroxyl groups of the glucose moiety and potentially stabilize the S-NO bond or convert it into a GC-MS detectable form. After derivatization, the volatile derivative can be separated on a GC column and subsequently identified and quantified by the mass spectrometer based on its characteristic fragmentation pattern and mass-to-charge ratio. nih.govprotocols.io Negative chemical ionization mass spectrometry (NCI-MS) can offer high sensitivity for derivatized molecules that form highly electronegative molecular ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the detection and quantification of compounds in complex biological matrices due to its inherent selectivity and sensitivity. For S-nitrosothiols, including this compound and its potential metabolites, LC-MS/MS offers a robust platform for analysis. The technique combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of mass spectrometry, making it suitable for thermally unstable compounds. nih.govnih.gov

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a "soft" ionization technique commonly coupled with LC-MS/MS, particularly advantageous for the analysis of biomolecules and thermally labile compounds. ESI generates ions by applying a high voltage (typically ±3 to 5 kV) to a liquid sample solution at the tip of a capillary, producing a fine mist of charged droplets. As the solvent evaporates, the electric field on the droplet surface increases, leading to fission and the release of gas-phase ions that are then introduced into the mass analyzer. ESI is effective for compounds that are in an ionic form in solution or can be charged through adduct formation in the gas phase. nih.gov For S-nitrosothiols, ESI allows for the detection of molecular ions and their adducts with minimal fragmentation within the ion source, preserving the fragile S-NO bond for subsequent fragmentation in the MS/MS stage for structural elucidation. Optimizing parameters such as sprayer voltage, sprayer position, nebulizing gas flow rate, and ion source temperature are crucial for achieving optimal signal-to-noise ratios and sensitivity in ESI-LC-MS.

Derivatization for Enhanced Sensitivity and Specificity

While ESI-MS/MS offers high sensitivity, chemical derivatization is frequently employed to further enhance the detectability, ionization efficiency, and fragmentation behavior of target analytes, including S-nitrosothiols. nih.gov Derivatization involves tagging a proton-affinitive or permanently charged moiety onto the target compound, which can significantly improve its response factor in ESI. For instance, in the analysis of thiols, derivatization can boost the analytical response, improving limits of detection and quantification. The introduction of a fragmentable moiety via derivatization can also enhance sensitivity by facilitating selected reaction monitoring (SRM) in MS/MS analysis. Although specific derivatization protocols for this compound are not detailed in the provided search results, general strategies for S-nitrosothiols involve methods that stabilize the S-NO bond or convert it into a more readily detectable form. For example, differential thiol labeling has been used in proteomic analyses of S-nitrosylation sites.

Electrochemical Detection Methods

Electrochemical detection methods offer sensitive and quantitative approaches for the determination of S-nitrosothiols (thionitrites) by leveraging their redox properties. One common strategy involves the indirect detection of S-nitrosothiols by measuring the nitric oxide (NO) released upon their decomposition. This method often relies on the Cu+-catalyzed homolytic cleavage of the S-NO bond, followed by the electrochemical detection of the liberated NO using a Clark-type electrode. Studies have shown that NO release from S-nitrosothiols like S-nitrosoglutathione (GSNO) is concentration-dependent and can be quantitatively measured. While the direct electrochemical reduction of S-nitrosothiols has been reported, it is less common, often requiring acidic conditions and specific electrode materials like gold and glassy carbon. Electrochemical biosensors, in general, are recognized for their efficiency, simplicity, low cost, high sensitivity, and selectivity in detecting various metabolites.

Proteomic Approaches for Identifying S-Nitrosylation Targets

Proteomic approaches are instrumental for the high-throughput identification and quantification of S-nitrosylated proteins and the precise mapping of S-nitrosylation sites. The transient and low-abundance nature of S-nitrosylation makes its detection challenging, necessitating specialized methodologies.

Biotin-Switch Technique and Related Methodologies

The Biotin-Switch Technique (BST), initially developed by Jaffrey et al., is the most widely used biochemical assay for detecting S-nitrosylated proteins in biological samples. This method converts labile S-nitrosylated cysteines into stable biotinylated cysteines through a three-step procedure:

Blocking Free Thiols: Unmodified free sulfhydryl (-SH) groups on cysteine residues are irreversibly blocked using a thiol-specific reagent, such as N-ethylmaleimide (NEM) or S-methyl methanethiosulfonate (B1239399) (MMTS), to prevent their subsequent labeling.

Selective Reduction: S-nitrosothiol (SNO) bonds are then selectively reduced, typically using ascorbate (B8700270), to expose the cysteine thiols that were previously S-nitrosylated.

Biotinylation: The newly exposed thiols are labeled with a biotinylating reagent, such as N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio) propionamide (B166681) (biotin-HPDP) or biotin-maleimide reagents, which irreversibly bind to the cysteine thiol.

Once biotinylated, S-nitrosylated proteins or peptides can be visualized directly by Western blot analysis using streptavidin-based colorimetric or fluorescence detection, or enriched using avidin/streptavidin-affinity chromatography for further analysis, including mass spectrometry.

Despite its utility, BST can be relatively low-throughput, and identifying the exact S-nitrosylation sites can be difficult. Challenges also include potential false-positive signals from endogenous biotin-like molecules and incomplete capture due to labeling bias, as different cysteine subpopulations may react differently with labeling reagents. To address these limitations, various mass spectrometry-based modifications of the BST protocol have been developed, such as SNO-Cys site identification (SNOSID), S-nitrosothiol resin-assisted capture (SNO-RAC), S-alkylating labeling strategies, and iodoTMT switch assay (ISA). Some approaches also involve dual-labeling strategies to maximize the coverage of the S-nitrosoproteome.

Mass Spectrometry-Based Proteomics for Site Identification

Mass spectrometry (MS)-based proteomics is a cornerstone for high-throughput analysis of S-nitrosylated proteins, enabling the identification and quantification of S-nitrosylation sites and providing detailed insights into the proteomic landscape of S-nitrosylated proteins. These methods often involve proteolytic digestion of proteins, enrichment of S-nitrosylated peptides, and subsequent MS/MS analysis.

Advanced MS techniques, such as electron-transfer dissociation (ETD) and collision-induced dissociation (CID), facilitate the site-specific identification of S-nitrosylation sites on target proteins, offering detailed structural information. Quantitative MS methods, including label-free quantification and stable isotope labeling (e.g., SILAC or iTRAQ), allow for the comparison of S-nitrosylation levels across different biological conditions, revealing changes associated with specific stimuli or diseases.

Specific strategies for MS-based S-nitrosylation site identification include:

Direct Identification without Derivatization: Some methods aim for direct identification of protein S-nitrosylation sites using ESI quadrupole time-of-flight (QTOF) mass spectrometers without prior chemical derivatization of S-nitrosylated peptides. This requires careful adjustment of sample buffer composition and MS hardware parameters to preserve the labile S-NO bond and ensure optimal signal-to-noise ratios.

Nitrosothiol Trapping Approaches: These approaches utilize the direct and specific chemical reactivity of organic mercury compounds towards S-nitrosothiols. Organomercury resins or phenylmercury-polyethyleneglycol-biotin (mPEGb) compounds can be used to capture S-nitrosylated proteins and peptides, followed by LC-MS/MS detection. This allows for precise pinpointing of S-nitrosylation sites in complex biological samples. Differential thiol labeling can be coupled with trapping procedures to identify potential nitrosylation sites.

These proteomic workflows provide comprehensive data on the S-nitrosoproteome, expanding the understanding of NO-mediated regulation of cellular processes.

Metabolic Fate and Degradation of S Nitrosothioglucose

Enzymatic Denitrosylation Pathways

Enzymatic denitrosylation is a primary mechanism by which cells actively remove the S-nitroso group from S-nitrosothiols, including S-Nitrosothioglucose. These enzyme systems ensure the precise control of SNO levels and, consequently, NO-mediated signaling.

S-Nitrosoglutathione Reductase (GSNOR) is a highly conserved, cytosolic enzyme that plays a central role in the catabolism of S-nitrosoglutathione (GSNO), the most abundant low-molecular-weight S-nitrosothiol in cells. mdpi.commdpi.comnih.gov While GSNOR directly metabolizes GSNO, its activity indirectly regulates the levels of other protein S-nitrosothiols, including this compound, by influencing the transnitrosation equilibrium. mdpi.commdpi.com

GSNOR catalyzes the irreversible NADH-dependent reduction of GSNO, leading to the formation of glutathione (B108866) disulfide (GSSG) and ammonia (B1221849) or an N-hydroxysulphenamide intermediate. mdpi.commdpi.commdpi.com This enzymatic action is vital for maintaining balanced levels of reactive nitrogen species and controlling the cellular redox state. mdpi.commdpi.com The prompt disposal of GSNO by GSNOR helps shift the equilibrium towards the denitrosylated state, thereby terminating SNO-mediated signaling. mdpi.com

Table 1: Key Components and Products of GSNOR-Mediated Denitrosylation

| Component/Product | Role |

| S-Nitrosoglutathione (GSNO) | Primary substrate; major endogenous S-nitrosothiol. mdpi.commdpi.com |

| NADH | Coenzyme providing reducing equivalents for the reaction. mdpi.commdpi.commdpi.com |

| GSNOR | Enzyme catalyzing the irreversible reduction of GSNO. mdpi.commdpi.comnih.gov |

| Glutathione Disulfide (GSSG) | Oxidized form of glutathione, a product of GSNO reduction. mdpi.commdpi.com |

| Ammonia (NH₃) | Another product of GSNO reduction. mdpi.com |

The thioredoxin (Trx) system is another crucial enzymatic pathway involved in the denitrosylation of S-nitrosylated proteins and low-molecular-weight SNOs. nih.govnih.govmdpi.com This system comprises thioredoxin (Trx), thioredoxin reductase (TrxR), and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govmdpi.comresearchgate.net

The mechanism involves reduced thioredoxin (Trx-(SH)₂) directly denitrosylating S-nitrosylated proteins (Prot-SNO), which results in the release of the reduced protein thiol (Prot-SH) and the oxidized form of thioredoxin (Trx-(S)₂). nih.govnih.govmdpi.comresearchgate.net Subsequently, thioredoxin reductase (TrxR) utilizes NADPH to reduce the oxidized thioredoxin back to its active, reduced state, thus regenerating the system for further denitrosylation. nih.govresearchgate.net The thioredoxin system, alongside reduced glutathione, is considered a major player in the denitrosylation of S-nitrosylated proteins. nih.gov

Table 2: Components and Reactions of the Thioredoxin System in Denitrosylation

| Component | Role in Denitrosylation |

| Thioredoxin (Trx) | Directly denitrosylates S-nitrosylated proteins/SNOs. nih.govmdpi.comresearchgate.net |

| Thioredoxin Reductase (TrxR) | Reduces oxidized thioredoxin back to its active form. researchgate.net |

| NADPH | Provides reducing equivalents for TrxR activity. researchgate.net |

| S-Nitrosylated Protein (Prot-SNO) | Substrate for denitrosylation by Trx. researchgate.net |

| Reduced Protein Thiol (Prot-SH) | Product after the removal of the S-nitroso group from Prot-SNO. researchgate.net |

Beyond GSNOR and the thioredoxin system, other enzymes have been implicated in SNO denitrosylation or related redox processes. Glutaredoxins (Grxs), members of the thioredoxin superfamily, are also known to catalyze denitrosylation reactions. mdpi.com Protein disulfide isomerase (PDI), an enzyme primarily known for its role in protein folding and disulfide bond formation in the endoplasmic reticulum, possesses thioredoxin-like domains and participates in various redox reactions. google.comdisprot.orgresearchgate.net While PDI's direct denitrosylase activity on SNOs like this compound is not as extensively characterized as GSNOR or the Trx system, its general reductase and isomerase functions suggest a potential, albeit indirect, involvement in SNO metabolism and redox regulation. google.comdisprot.org

Non-Enzymatic Degradation Mechanisms

This compound, like other SNOs, can also undergo degradation through non-enzymatic pathways, which are influenced by the cellular environment and the presence of various chemical species. nih.govmdpi.com

Transnitrosation is a significant non-enzymatic mechanism for SNO degradation and redistribution of NO bioactivity. It involves the direct transfer of the NO moiety from an S-nitrosothiol (SNO) donor, such as this compound, to another reduced thiol acceptor. mdpi.commdpi.commdpi.comnih.gov This process can effectively denitrosylate the donor SNO while forming a new SNO on the acceptor thiol.

A prominent example is the reaction between S-nitrosylated proteins and reduced glutathione (GSH). In this reaction, the S-nitroso group is transferred from the protein to GSH, resulting in the denitrosylated protein and the formation of S-nitrosoglutathione (GSNO). mdpi.comresearchgate.net This transnitrosation reaction is crucial for regulating the S-nitrosoproteome and can serve as a mechanism for buffering and propagating NO signals within the cell. mdpi.commdpi.commdpi.com

Table 3: Examples of Transnitrosation Reactions

| Donor SNO | Acceptor Thiol | Products | Significance |

| This compound | GSH | Thioglucose, S-Nitrosoglutathione (GSNO) | Redistribution of NO, formation of major SNO. |

| S-Nitrosylated Protein | GSH | Denitrosylated Protein, GSNO | Denitrosylation of proteins, NO buffering. mdpi.comresearchgate.net |

This compound can also undergo spontaneous chemical decomposition within the complex biological environment. The S-nitrosyl group can be non-enzymatically cleaved by various factors, leading to the release of NO or its oxidation products. nih.govmdpi.com

Factors contributing to non-enzymatic decomposition include:

Reducing agents: The presence of reduced compounds like ascorbate (B8700270) can facilitate the breakdown of SNOs. nih.gov

Metal ions: Transition metal ions, particularly copper (Cu²⁺), can catalyze the decomposition of S-nitrosothiols. nih.govmdpi.com

Heat and UV light: Elevated temperatures and exposure to ultraviolet light can induce the homolytic cleavage of the S-N bond, leading to NO release. nih.gov

Reactive Oxygen Species (ROS): Superoxide (O₂⁻•) has been shown to cause the time-dependent decomposition of S-nitrosothiols, resulting in the accumulation of nitrite (B80452) and nitrate. nih.govnih.gov This reaction proceeds with specific second-order rate constants for different SNOs. nih.gov

Nucleophiles: Other cellular nucleophiles can also attack the S-N bond, leading to its breakdown. nih.gov

The stability of the S-N bond in this compound is influenced by its chemical structure and the specific microenvironment within the cell, which dictates the feasibility and rate of its spontaneous decomposition. mdpi.com

Table 4: Non-Enzymatic Degradation Factors and Outcomes

| Factor | Mechanism/Outcome |

| Reducing Agents | Facilitate cleavage of the S-nitrosyl group. nih.gov |

| Metal Ions (e.g., Cu²⁺) | Catalyze SNO decomposition. nih.govmdpi.com |

| Heat/UV Light | Induce homolytic cleavage of the S-N bond. nih.gov |

| Reactive Oxygen Species (e.g., Superoxide) | Lead to decomposition and formation of nitrite/nitrate. nih.govnih.gov |

| Nucleophiles | Attack the S-N bond, causing breakdown. nih.gov |

Cellular Catabolism and Excretion Pathways

The cellular catabolism and excretion of this compound, like other S-nitrosothiols, would involve a series of enzymatic and non-enzymatic reactions aimed at releasing nitric oxide (NO) or its related species, and processing the remaining thiol moiety for further metabolism or elimination.

Cellular Catabolism: S-nitrosothiols are generally unstable in biological environments and can undergo degradation through several mechanisms:

Non-enzymatic Decomposition: S-nitrosothiols can decompose non-enzymatically, often triggered by factors such as heat, ultraviolet light, the presence of reducing agents like vitamin C, and trace amounts of metal ions, particularly copper ions nih.gov. This decomposition typically yields nitric oxide (NO) and the corresponding disulfide. The presence of other thiols, high oxygen tension, and certain pH conditions (e.g., pH > 2) can enhance this process nih.gov.

Transnitrosation: A crucial mechanism for SNO degradation and NO transfer in biological systems is transnitrosation. In this process, the nitroso group (NO) is transferred from an S-nitrosothiol to another thiol-containing molecule, forming a new S-nitrosothiol and releasing the original thiol nih.gov. For instance, S-nitrosoglutathione (GSNO), a prominent endogenous SNO, can transfer its nitroso group to protein thiols or other low-molecular-weight thiols nih.govnih.gov. This compound, possessing a thiol group derived from glucose, would likely participate in similar transnitrosation reactions with other cellular thiols.

Enzymatic Degradation: Specific enzymes are known to catalyze the degradation of S-nitrosothiols. Examples include:

γ-Glutamyl transpeptidase (GGT): This enzyme has been implicated in the degradation of S-nitrosoglutathione (GSNO) nih.gov. While its direct role with this compound is not specified, it highlights the potential for enzymatic processing of SNOs.

Glutathione peroxidase: This enzyme has also been shown to contribute to S-nitrosothiol degradation nih.gov.

Xanthine oxidase: This enzyme can also participate in the enzymatic cleavage of S-nitrosothiols nih.gov.

Denitrosases: While not explicitly detailed for this compound, there are enzymes known as denitrosases that actively remove the nitroso group from S-nitrosothiols, effectively reversing S-nitrosation and regenerating the free thiol nih.gov. These enzymes contribute to the dynamic regulation of SNO levels within cells.

The breakdown products of this compound would theoretically include nitric oxide (NO) and thioglucose (the corresponding thiol). The fate of thioglucose would then follow general carbohydrate and thiol metabolic pathways, potentially involving oxidation or conjugation, leading to smaller molecules that can be further metabolized or prepared for excretion.

Excretion Pathways: The ultimate fate of the degradation products of this compound would involve their excretion from the body. General excretory pathways for metabolic waste products include:

Renal Excretion: Water-soluble metabolites, including nitrogenous compounds derived from the NO moiety or the degraded thiol, are typically filtered by the kidneys and excreted in urine wikipedia.org. Nitric oxide, once released, is rapidly metabolized to nitrite and nitrate, which are then excreted renally wikipedia.org.

Biliary Excretion: Larger or conjugated metabolites might be excreted via the bile, although this is less common for small, water-soluble compounds unless they undergo specific conjugation reactions (e.g., glucuronidation or sulfation) that increase their molecular weight and polarity.

Pulmonary Excretion: Gaseous products, primarily carbon dioxide, are eliminated through the lungs wikipedia.org. While NO itself is gaseous, its rapid metabolism in biological systems means that direct pulmonary excretion of intact NO from SNOs is not a primary route of SNO elimination.

Detailed Research Findings and Data Tables for this compound: Despite the general understanding of S-nitrosothiol metabolism, specific detailed research findings, including kinetic data, identified catabolic enzymes, and quantitative excretion profiles solely for this compound, are not readily available in the current scientific literature. Most studies focus on more abundant or well-characterized SNOs like S-nitrosoglutathione (GSNO) or S-nitrosocysteine (CysNO) to elucidate general SNO biology. Therefore, the provision of specific data tables for this compound's catabolism and excretion pathways is not feasible based on the available information.

Theoretical and Computational Investigations of S Nitrosothioglucose

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a window into the atomic-level behavior of molecules, providing insights into their structure, flexibility, and interactions over time. mdpi.comyoutube.com These techniques are crucial for understanding how S-Nitrosothioglucose might adopt various shapes and interact with biological systems.

The three-dimensional structure of this compound is primarily dictated by the conformations of its glucopyranose ring and the rotational freedom around the C-S and S-N bonds. The glucose moiety is expected to predominantly adopt a stable chair conformation. Attached to this is the S-nitroso (-SNO) group, which itself has characteristic geometries.

Computational studies on simpler S-nitrosothiols reveal that the S-N bond length is typically around 1.8 Å, and the S-N-O angle is approximately 115°. The molecule can exist as cis and trans isomers based on the dihedral angle of the R-S-N-O group. The trans conformer is generally more stable, but the energy barrier for rotation is relatively low, allowing for the presence of both forms in equilibrium. For this compound, molecular mechanics and quantum mechanics calculations would be employed to predict the preferred conformations, considering the steric and electronic influences of the bulky and electron-withdrawing glucose substituent.

Table 1: Predicted Geometrical Parameters of this compound based on Model S-Nitrosothiols

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| S-N Bond Length | ~1.8 Å | Quantum chemical calculations on various RSNOs. marquette.edu |

| S-N-O Angle | ~115° | Data from computational studies on model RSNOs. marquette.edu |

| R-S-N-O Dihedral Angle | cis and trans isomers | Non-covalent interactions and steric hindrance influence the equilibrium between isomers. |

This table is generated based on theoretical predictions from related molecules, not direct experimental data for this compound.

The process involves docking the predicted conformation of this compound into the binding site of a target protein. This initial pose is then subjected to MD simulation, where the system's evolution is calculated over time by solving Newton's equations of motion for every atom. youtube.com These simulations can reveal:

Binding Stability: Whether the molecule remains stably bound in the active site.

Key Interactions: Identification of specific hydrogen bonds, van der Waals interactions, and electrostatic interactions that stabilize the complex. The hydroxyl groups of the glucose moiety would be expected to form multiple hydrogen bonds, while the SNO group could engage in specific interactions that facilitate transnitrosylation (the transfer of the NO group).

Conformational Changes: How the protein and/or the ligand change shape upon binding.

For instance, simulations could model the interaction of this compound with enzymes involved in glucose metabolism, where the glucose part of the molecule could guide it to the active site, positioning the SNO group to interact with and modify a nearby cysteine residue.

Quantum Chemical Calculations of S-Nitroso Bond Reactivity

Quantum chemistry provides a means to investigate the electronic structure and reactivity of molecules with high accuracy. sciforum.net The reactivity of this compound is dominated by the properties of the S-nitroso (S-NO) bond. The strength of this bond determines the molecule's stability and its ability to act as a nitric oxide (NO) donor.

The primary reaction of interest is the cleavage of the S-NO bond, which can occur through two main pathways: